N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester
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Overview
Description
N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester is an alkylbenzene.
Scientific Research Applications
Synthesis and Chemical Properties
Chiral Auxiliaries and Enolates : Research by Brenner et al. (2003) explores compounds such as oxazolidinones, which are closely related to the compound . These compounds act as chiral auxiliaries in synthesis, particularly in the formation of enolates (Brenner, Vecchia, Leutert, & Seebach, 2003).
Preparation of Cationic Palladium Complexes : Siedle et al. (2007) described the synthesis of cationic palladium complexes using thioether compounds. The study highlights the coordination chemistry relevant to such compounds, indicating their potential use in complex formation (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).
Application in Medicinal Chemistry
Synthesis of Novel Nonproteinogenic Amino Acids : Monteiro et al. (2010) explored the synthesis of novel non-natural amino acids, demonstrating the versatility of carbamic acid derivatives in creating new bioactive compounds (Monteiro, Kołomańska, & Suárez, 2010).
Labelled Compounds for Alzheimer's Disease : The synthesis of labeled compounds, particularly for the treatment of Alzheimer's disease, was investigated by Ciszewska et al. (1997). Their study included the synthesis of carbamic acid phenyl ester derivatives, which are structurally similar to the compound (Ciszewska, Pfefferkorn, Tang, Jones, Tarapata, & Sunay, 1997).
Photolysis and Reaction Mechanisms
- Photolysis of N-Substituted O-Alkylurethanes : A study by Schultze (1973) on the photolysis of N-aryl-carbamic acid alkyl esters could provide insights into the photochemical behaviors of similar compounds, like the one (Schultze, 1973).
Catalysis and Polymerization
- Synthesis and Polymerization Behavior of Amino Acid-Derived Cyclic Carbonates : The work by Sanda et al. (2001) delves into the synthesis and polymerization of compounds derived from amino acids, indicating potential applications in polymer science (Sanda, Kamatani, & Endo, 2001).
Miscellaneous Applications
- Deprotection of tert-Butyl Carbamates, Esters, and Ethers : Research by Li et al. (2006) on the deprotection of tert-butyl carbamates demonstrates the chemical flexibility and utility of such compounds in various synthetic applications (Li, Berliner, Buzon, Chiu, Colgan, Kaneko, Keene, Kissel, Le, Leeman, Marquez, Morris, Newell, Wunderwald, Witt, Weaver, Zhijun Zhang, & Zhongli Zhang, 2006).
properties
Product Name |
N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester |
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Molecular Formula |
C19H28N2O3S2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(4-tert-butylphenyl) N-[3-(diethylcarbamothioylsulfanyl)propanoyl]carbamate |
InChI |
InChI=1S/C19H28N2O3S2/c1-6-21(7-2)18(25)26-13-12-16(22)20-17(23)24-15-10-8-14(9-11-15)19(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,20,22,23) |
InChI Key |
FCQGKXQHOMXLGE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)OC1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)OC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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